molecular formula C10H12N4O4 B6154521 1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine CAS No. 41902-47-0

1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B6154521
CAS No.: 41902-47-0
M. Wt: 252.2
InChI Key:
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Description

1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. These compounds are known for their diverse chemical reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation reaction between a carbonyl compound and a hydrazine derivative. For instance, the reaction between 2-butanone and 2,4-dinitrophenylhydrazine under acidic conditions can yield the desired hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the parent carbonyl compound and hydrazine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can regenerate the original carbonyl compound.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as reagents for detecting carbonyl compounds.

    Biology: Potential use in biochemical assays and as probes for studying enzyme activities.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The specific pathways and targets depend on the biological context and the nature of the hydrazone.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor and reagent used in the synthesis of various hydrazones.

    Benzaldehyde phenylhydrazone: Another hydrazone with similar reactivity and applications.

    Acetone phenylhydrazone: Known for its use in organic synthesis and analytical chemistry.

Uniqueness

1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of the dinitrophenyl group enhances its utility in detecting and quantifying carbonyl compounds.

Properties

CAS No.

41902-47-0

Molecular Formula

C10H12N4O4

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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